N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide
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Overview
Description
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
Mechanism of Action
Target of Action
Compounds with similar trifluoromethyl groups have been reported to interact with various targets, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Other compounds containing trifluoromethyl groups have been reported to act as potent uncouplers of oxidative phosphorylation in mitochondria . They also show high reactivity with thiols .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the germination of spores and the development of infection structures .
Result of Action
Compounds with similar structures have been reported to have antiproliferative activities against various human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(trifluoromethyl)aniline and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-(trifluoromethyl)aniline is reacted with 2-fluorobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in biological studies to investigate the effects of trifluoromethyl and fluorobenzamide groups on biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Trifluoromethyl)phenyl]-2-chlorobenzamide
- N-[4-(Trifluoromethyl)phenyl]-2-bromobenzamide
- N-[4-(Trifluoromethyl)phenyl]-2-iodobenzamide
Uniqueness
N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide is unique due to the presence of both trifluoromethyl and fluorobenzamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO/c15-12-4-2-1-3-11(12)13(20)19-10-7-5-9(6-8-10)14(16,17)18/h1-8H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIJRCCTFZYRBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365243 |
Source
|
Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2053-96-5 |
Source
|
Record name | 2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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